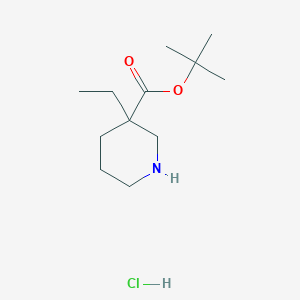

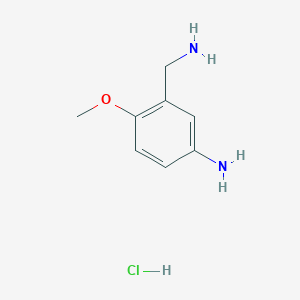

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

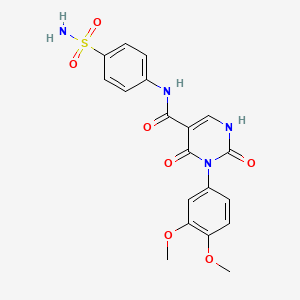

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine class, which is a group of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate, a related compound, has been used as a starting material for further chemical transformations . Another study describes the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate for anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol . These methods typically involve multiple steps, including nucleophilic substitution, oxidation, and esterification reactions, and aim to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt a chair conformation. The substitution pattern on the ring can influence the stability and reactivity of the molecule. For example, the crystal and molecular structure of a substituted piperidine derivative was determined by X-ray crystallography, revealing that the molecule exists in a chair conformation in the solid state . The presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds due to steric effects.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Mitsunobu reactions, which can be used to invert the stereochemistry of a hydroxyl group . The reactivity of the piperidine ring can be further modified by introducing different functional groups, such as oxo, hydroxy, and carboxylate groups, which can participate in additional chemical transformations. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves the introduction of a dioxaborolane group, which is useful in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The introduction of tert-butyl and other alkyl groups can increase the lipophilicity of the molecule, which is an important consideration in drug design. The presence of hydrogen bond donors and acceptors, such as hydroxyl and carboxylate groups, can affect the solubility and hydrogen bonding capacity of the compound. The conformation of the piperidine ring and the nature of the substituents can also impact the compound's boiling point, melting point, and stability .

Scientific Research Applications

Toxicokinetics and Metabolism

Ethyl tert-butyl ether (ETBE) is explored for its potential to replace methyl tert-butyl ether (MTBE) in unleaded gasoline. Research shows that upon exposure to ETBE vapor, its uptake, disposition, and proposed metabolites (tert-butyl alcohol [TBA] and acetone) exhibit distinctive toxicokinetic profiles. In healthy volunteers exposed to varying levels of ETBE, lower respiratory uptake compared to MTBE was observed, along with a higher rate of respiratory exhalation. The kinetics of ETBE in blood could be classified into four phases, showcasing a complex metabolism and elimination pathway, indicating the need for further metabolic or alternative route exploration. TBA, a metabolite of ETBE, is suggested as a more suitable biomarker for exposure due to its kinetic profile and levels in biological fluids, suggesting areas for future research in the field of environmental and occupational health (Nihlen, Löf, & Johanson, 1998).

Acute Effects of Exposure

Further studies into the acute effects of ETBE exposure reveal that even at low concentrations, ETBE vapor can lead to increased solvent smell perception, discomfort in throat and airways, and slight impairments in pulmonary function. These findings highlight the potential occupational health risks associated with ETBE exposure and underscore the importance of establishing safe exposure limits and protective measures for individuals working with or around this compound (Nihlen, Löf, & Johanson, 1998).

Oxidative Stress and HIV

Research on oxidative stress in blood of HIV infected patients indicates that tert-butyl hydroperoxide increases oxidative stress as HIV disease progresses. This suggests that tert-butyl compounds, similar in structure to the tert-butyl group in tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride, could have implications in studying oxidative mechanisms and potential therapeutic interventions in HIV and other diseases characterized by increased oxidative stress (Repetto et al., 1996).

Toxicokinetics of Fuel Oxygenates

The toxicokinetics of ethers like ETBE, used as fuel oxygenates, are critical for understanding human and environmental exposure risks. These compounds, upon inhalation, are rapidly absorbed and metabolized in humans and rats, with MTBE and ETBE showing similar biotransformation patterns. This research is vital for environmental health sciences, providing insights into the metabolic pathways, potential for toxic metabolite formation, and the environmental impact of using such compounds as fuel additives (Dekant et al., 2001).

Synthetic Phenolic Antioxidants

The study on synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) and their detection in human urine underscores the widespread exposure to these compounds through consumer products. This research has implications for understanding human exposure levels, potential health risks, and the metabolism of phenolic antioxidants, contributing to safety assessments and regulatory policies on the use of these chemicals in consumer goods (Wang & Kannan, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl 3-ethylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-5-12(7-6-8-13-9-12)10(14)15-11(2,3)4;/h13H,5-9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDIRKMFANDRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)